5-Ethynyl-1,2,3-trimethoxybenzene
Overview
Description
5-Ethynyl-1,2,3-trimethoxybenzene is an organic compound with the molecular formula C11H12O3 It is a derivative of trimethoxybenzene, where an ethynyl group is attached to the benzene ring
Mechanism of Action
Target of Action
5-Ethynyl-1,2,3-trimethoxybenzene has been found to have cytotoxic activity against the A549 lung cancer cells . The primary targets of this compound are therefore likely to be cellular components involved in the growth and proliferation of these cancer cells.
Mode of Action
It has been suggested that it may interact with its targets in a way that inhibits the growth and proliferation of cancer cells
Biochemical Pathways
Given its cytotoxic activity, it is likely that it impacts pathways related to cell growth and proliferation .
Result of Action
The primary result of the action of this compound is a reduction in the viability of A549 lung cancer cells . Some analogs of this compound have shown moderate to good cytotoxic activities, with IC50 values in the range of 65.05 ± 1.12 to 71.56 ± 1.29 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,2,3-trimethoxybenzene typically involves the coupling of substituted aryl azides with this compound using the Huisgen azide-alkyne cycloaddition method . This reaction is carried out under specific conditions to ensure high yields and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale reactions, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1,2,3-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of functionalized benzene derivatives.
Scientific Research Applications
5-Ethynyl-1,2,3-trimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its potential cytotoxic activities against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
5-Ethynyl-1,3,5-trimethoxybenzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
5-Ethynyl-1,2,3-trimethoxybenzene is unique due to the presence of the ethynyl group, which enhances its reactivity and potential applications in organic synthesis and materials science. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-ethynyl-1,2,3-trimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h1,6-7H,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJQFRCCCDJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474064 | |
Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53560-33-1 | |
Record name | 5-Ethynyl-1,2,3-trimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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